Cas no 1261808-02-9 (1-Cyano-8-(difluoromethyl)naphthalene)

1-Cyano-8-(difluoromethyl)naphthalene Chemical and Physical Properties
Names and Identifiers
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- 1-Cyano-8-(difluoromethyl)naphthalene
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- Inchi: 1S/C12H7F2N/c13-12(14)10-6-2-4-8-3-1-5-9(7-15)11(8)10/h1-6,12H
- InChI Key: IXUFDCXMYCIIGB-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=C2C=CC=C(C#N)C2=1)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 268
- XLogP3: 3.5
- Topological Polar Surface Area: 23.8
1-Cyano-8-(difluoromethyl)naphthalene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A219002079-500mg |
1-Cyano-8-(difluoromethyl)naphthalene |
1261808-02-9 | 98% | 500mg |
1,078.00 USD | 2021-06-15 | |
Alichem | A219002079-250mg |
1-Cyano-8-(difluoromethyl)naphthalene |
1261808-02-9 | 98% | 250mg |
720.80 USD | 2021-06-15 | |
Alichem | A219002079-1g |
1-Cyano-8-(difluoromethyl)naphthalene |
1261808-02-9 | 98% | 1g |
1,853.50 USD | 2021-06-15 |
1-Cyano-8-(difluoromethyl)naphthalene Related Literature
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Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
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Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
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Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
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Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
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Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
Additional information on 1-Cyano-8-(difluoromethyl)naphthalene
Introduction to 1-Cyano-8-(difluoromethyl)naphthalene (CAS No. 1261808-02-9)
1-Cyano-8-(difluoromethyl)naphthalene, with the chemical formula C11H5FN2, is a significant compound in the realm of organic synthesis and pharmaceutical research. This compound, identified by its unique CAS number CAS No. 1261808-02-9, has garnered attention due to its versatile applications in the development of novel materials and bioactive molecules. The structural motif of naphthalene, combined with the presence of a cyano group and a difluoromethyl substituent, imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry.
The compound's structure consists of a naphthalene core, which is a fused pair of benzene rings, with a cyano group (-CN) attached to the first carbon atom and a difluoromethyl group (-CF2) attached to the eighth carbon atom. This specific arrangement not only influences its reactivity but also enhances its utility in various chemical transformations. The cyano group is known for its ability to participate in nucleophilic addition reactions, while the difluoromethyl group introduces electron-withdrawing effects and can influence the electronic properties of the molecule.
In recent years, 1-Cyano-8-(difluoromethyl)naphthalene has been extensively studied for its potential applications in pharmaceuticals. The presence of both electron-withdrawing and electron-donating groups makes it an attractive scaffold for designing molecules with specific biological activities. For instance, researchers have explored its use in the synthesis of kinase inhibitors, which are crucial in treating various forms of cancer and inflammatory diseases. The difluoromethyl group, in particular, has been shown to enhance metabolic stability and binding affinity in drug candidates.
One of the most compelling aspects of 1-Cyano-8-(difluoromethyl)naphthalene is its role as a building block in the construction of more complex organic molecules. Its reactivity allows for further functionalization through various chemical pathways, including cross-coupling reactions, hydrogenation, and oxidation processes. These transformations enable chemists to tailor the properties of the compound to meet specific requirements for different applications.
The compound's significance extends beyond pharmaceuticals into the realm of materials science. The unique electronic properties conferred by the cyano and difluoromethyl groups make it a candidate for use in organic semiconductors and optoelectronic materials. These materials are essential in the development of advanced technologies such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The ability to fine-tune the electronic characteristics of these materials through molecular design is crucial for improving their performance and efficiency.
Recent advancements in synthetic methodologies have further enhanced the accessibility and utility of 1-Cyano-8-(difluoromethyl)naphthalene. New catalytic systems and reaction conditions have been developed that allow for more efficient and scalable synthesis of this compound. These improvements have not only reduced costs but also opened up new avenues for exploration in drug discovery and material science.
The study of 1-Cyano-8-(difluoromethyl)naphthalene also contributes to our fundamental understanding of molecular interactions. Computational studies have been instrumental in predicting how this compound behaves in different environments and how it interacts with other molecules. These insights are crucial for designing experiments that yield meaningful results and for developing new strategies for molecular engineering.
In conclusion, 1-Cyano-8-(difluoromethyl)naphthalene (CAS No. CAS No. 1261808-02-9) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structure and reactivity make it a valuable tool in pharmaceutical research, materials science, and organic synthesis. As our understanding of its properties continues to grow, so too will its applications in developing innovative solutions to global challenges.
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